molecular formula C18H18BrFN2O3 B2690661 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1234978-44-9

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2690661
CAS No.: 1234978-44-9
M. Wt: 409.255
InChI Key: UYUIAXXIUGASLN-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, a fluorobenzoyl group attached to a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperidine Derivatization: The piperidine ring is functionalized with a 2-fluorobenzoyl group through an acylation reaction using 2-fluorobenzoyl chloride and a base such as triethylamine.

    Amide Formation: The brominated furan and the piperidine derivative are coupled through an amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for bromination and acylation steps, as well as the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: Furan-2,5-dicarboxylic acid and related oxidized products.

Scientific Research Applications

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(2-(4-(methylsulfonyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to the presence of the 2-fluorobenzoyl group attached to the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3/c19-16-6-5-15(25-16)17(23)21-11-12-7-9-22(10-8-12)18(24)13-3-1-2-4-14(13)20/h1-6,12H,7-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUIAXXIUGASLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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